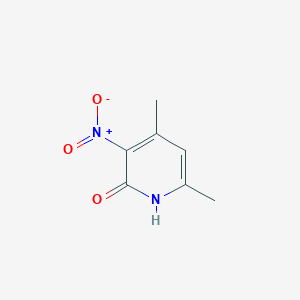
4,6-dimethyl-3-nitropyridin-2(1H)-one
Overview
Description
4,6-Dimethyl-3-nitropyridin-2(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with two methyl groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-3-nitropyridin-2(1H)-one typically involves the nitration of 4,6-dimethylpyridin-2-amine. The nitration process can be carried out using sulfuric acid and potassium nitrate at low temperatures. For example, the reaction can be conducted at -10 to 20°C for about 1.25 hours, followed by quenching with water/ice and neutralization with sodium bicarbonate to precipitate the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-3-nitropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4,6-dimethyl-3-aminopyridin-2(1H)-one.
Scientific Research Applications
4,6-Dimethyl-3-nitropyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with other aromatic systems. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 4,6-Dimethyl-3-nitropyridin-2-amine
- 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine
- 6-Methoxy-N,N-dimethyl-3-nitropyridin-2-amine
Comparison: 4,6-Dimethyl-3-nitropyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4,6-dimethyl-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-5(2)8-7(10)6(4)9(11)12/h3H,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACUUHJKIYEVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
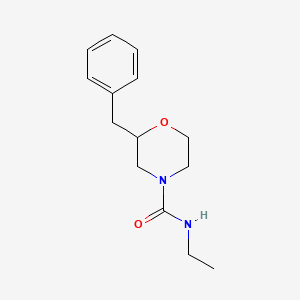
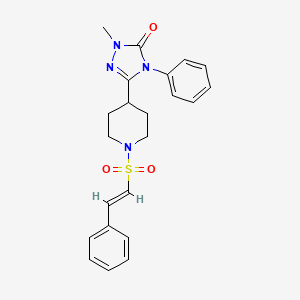
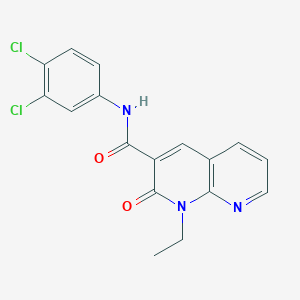
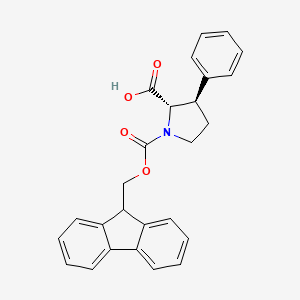
![2-(4-chlorophenoxy)-2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanamide](/img/structure/B2493009.png)
![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2493011.png)
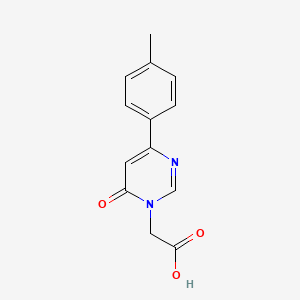
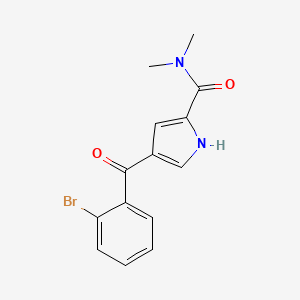
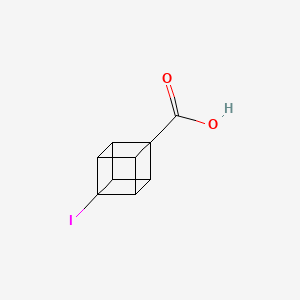

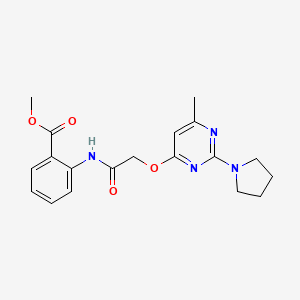
![3,4-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide](/img/structure/B2493019.png)
![5-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-methoxybenzamide](/img/structure/B2493021.png)
![3-benzyl-8-(2,5-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493023.png)
